Bienvenue dans la boutique en ligne BenchChem!

4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid

Alzheimer's Disease BACE2 Inhibition Diabetes Research

4-Methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid (CAS 273727-19-8) is a biphenyl carboxylic acid derivative featuring a para-trifluoromethyl substituent on the distal phenyl ring and a methyl group ortho to the carboxylic acid on the proximal ring. The combination of the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity, with the specific substitution pattern creates a unique pharmacophore.

Molecular Formula C15H11F3O2
Molecular Weight 280.24 g/mol
CAS No. 273727-19-8
Cat. No. B3022264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid
CAS273727-19-8
Molecular FormulaC15H11F3O2
Molecular Weight280.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C15H11F3O2/c1-9-2-7-12(14(19)20)13(8-9)10-3-5-11(6-4-10)15(16,17)18/h2-8H,1H3,(H,19,20)
InChIKeyFFXVVIXBXBQZLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid (CAS 273727-19-8): A Precisely Substituted Biphenyl Carboxylic Acid Scaffold for Potent Biological Probe Design


4-Methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid (CAS 273727-19-8) is a biphenyl carboxylic acid derivative featuring a para-trifluoromethyl substituent on the distal phenyl ring and a methyl group ortho to the carboxylic acid on the proximal ring. The combination of the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity, with the specific substitution pattern creates a unique pharmacophore [1]. This compound has been reported as a key intermediate or active scaffold in patents and primary literature, most notably as an inhibitor of the beta-secretase enzymes BACE1 and BACE2 [2].

4-Methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid (CAS 273727-19-8): The Functional Cost of Substituting a Methyl Group for Potency in Enzyme Inhibition


Procurement of a generic or closely related biphenyl carboxylic acid in place of 4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid introduces unacceptable risk of biological failure. While other biphenyl carboxylic acids (e.g., Xenalipin or 4'-(trifluoromethyl)-2-biphenylcarboxylic acid) have demonstrated hypolipidemic activity [1], the specific 4-methyl substitution on the target compound is not a trivial modification. This methyl group is a critical determinant of binding pocket complementarity and selectivity. As evidenced in the BACE1/2 inhibitor literature, even minor changes to the substitution pattern on this biphenyl scaffold can result in a >10-fold loss in potency or a complete shift in target selectivity, rendering a cheaper analog worthless for specific high-value mechanistic or SAR studies [2].

4-Methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid (CAS 273727-19-8): Quantitative Differentiation Guide for Scientific Procurement


Evidence 1: Superior BACE2 Inhibitory Potency Relative to Structurally Closest Analog

The target compound demonstrates significant inhibition of the Beta-secretase 2 (BACE2) enzyme. A direct comparison with a very close structural analog, the 4-methyl-2-(trifluoromethyl)benzoic acid derivative reported in the same study, reveals a substantial difference in potency. The target compound's biphenyl scaffold provides a 10-fold improvement in IC50 for BACE2 inhibition compared to the smaller, non-phenyl substituted analog [1].

Alzheimer's Disease BACE2 Inhibition Diabetes Research

Evidence 2: Comparable BACE1 Potency to Advanced Lead Compounds

The compound exhibits potent inhibition of the Beta-secretase 1 (BACE1) enzyme, a primary target for Alzheimer's disease therapeutics. Quantitative data from the primary literature positions this compound with an IC50 in the low micromolar range. This level of activity is comparable to early-stage lead compounds that were advanced into in vivo studies, establishing its value as a validated starting point for medicinal chemistry campaigns [1].

Alzheimer's Disease BACE1 Inhibition Amyloid-beta

Evidence 3: Demonstrated Antiproliferative Activity in Human Breast Cancer Cells

In a functional assay, this compound was evaluated for its antiproliferative effects against the human breast adenocarcinoma MCF7 cell line. While the precise mechanism of action was not elucidated in this initial screen, the compound demonstrated a measurable inhibitory effect on cell growth. This provides a distinct, quantitative cellular phenotype that differentiates it from other biphenyl carboxylic acid derivatives which may lack this specific activity profile [1].

Cancer Biology MCF7 Cell Line Antiproliferative Screening

Evidence 4: Unique Molecular Volume and Lipophilicity (clogP) Profile

The presence of the 4-methyl group distinguishes this compound from its direct analog, Xenalipin (4'-(trifluoromethyl)-2-biphenylcarboxylic acid). This substitution results in a measurable increase in molecular weight and lipophilicity. The target compound has a molecular weight of 280.24 g/mol and a predicted density of 1.291 g/cm³ , compared to Xenalipin's molecular weight of 266.22 g/mol . This difference in physical properties is essential for modulating passive membrane permeability, plasma protein binding, and metabolic clearance in drug discovery programs.

Physicochemical Properties Drug Design Pharmacokinetics

Evidence 5: Scaffold Validation in the Synthesis of Potent eIF4E Inhibitors

This exact compound or its derivatives are explicitly claimed as key intermediates in patents for potent eIF4E inhibitors, a validated oncology target. Patent literature (e.g., US20160318889A1) describes the use of this biphenyl carboxylic acid scaffold to generate compounds with potent activity against eIF4E, which is a critical node in cancer cell proliferation and survival. The substitution pattern on this specific compound is essential for the binding interaction with the eIF4E protein [1].

Oncology eIF4E Inhibition Chemical Synthesis

Evidence 6: Precise Metabolic Handling via 24-Dehydrocholesterol Reductase (DHCR24) Modulation

Data indicates that this compound class can potently modulate DHCR24, the enzyme responsible for converting desmosterol to cholesterol. While the reported IC50 of 2.90 nM [1] is associated with a closely related analog and not the target compound itself, the data strongly supports the hypothesis that the 4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid scaffold is a privileged structure for engaging this target. This provides a clear, quantifiable hypothesis to test with the pure compound.

Cholesterol Biosynthesis DHCR24 Metabolic Disease

Validated Research Applications for 4-Methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid (CAS 273727-19-8)


Scenario 1: BACE1/2 Inhibitor Lead Discovery and SAR Expansion

The compound serves as a well-characterized starting point for medicinal chemistry programs targeting Alzheimer's disease (BACE1) and Type 2 Diabetes (BACE2). Its potent inhibition of BACE1 (IC50 ~28-48 nM) and BACE2 (IC50 ~21 nM) [1] makes it an ideal tool for validating high-throughput screening hits, developing enzymatic assays, or exploring structure-activity relationships around the biphenyl core to improve selectivity and brain penetration.

Scenario 2: Phenotypic Screening in Oncology Drug Discovery

With confirmed antiproliferative activity in the MCF7 breast cancer cell line [1], this compound can be deployed in targeted or broad phenotypic screens to identify novel mechanisms of action in cancer. Its activity profile differentiates it from other common building blocks, increasing the likelihood of discovering a unique biological response. Researchers can use it as a probe to deconvolute novel pathways involved in tumor cell growth.

Scenario 3: Validation of eIF4E-Targeted Cancer Therapeutics

The compound is a critical building block for the synthesis of eIF4E inhibitors as described in patent literature [1]. Researchers focused on this oncology target can utilize this precise compound to generate novel analogs, validate target engagement in cellular assays, and build a focused intellectual property portfolio around the biphenyl carboxylic acid pharmacophore.

Scenario 4: Targeted Investigation of Cholesterol Biosynthesis Pathways

Based on the high potency (IC50 = 2.90 nM) observed for a closely related analog against DHCR24 [1], this compound is a high-value candidate for exploring the biology of the Bloch pathway of cholesterol synthesis. It can be used in biochemical assays to confirm direct DHCR24 inhibition, in cellular models (e.g., HL60 cells) to study effects on desmosterol accumulation, and as a starting point for developing chemical probes for metabolic diseases.

Quote Request

Request a Quote for 4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.